Diethyl isobutylmalonate

Description

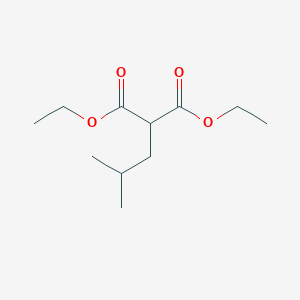

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-methylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRFGNSZCYDFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064998 | |

| Record name | Diethyl isobutylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-58-4 | |

| Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl isobutylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ISOBUTYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl isobutylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl isobutylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ISOBUTYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95WL9E8A77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Diethyl Isobutylmalonate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodology.

Core Chemical Properties

This compound is a diester of isobutylmalonic acid and ethanol. It is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Quantitative Data Summary

A summary of the key quantitative chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | diethyl 2-(2-methylpropyl)propanedioate | [1] |

| CAS Number | 10203-58-4 | [1][2][3] |

| Molecular Formula | C₁₁H₂₀O₄ | [1][2][3] |

| Molecular Weight | 216.27 g/mol | [1][2][3] |

| Appearance | Colorless liquid/oily liquid | [4] |

| Boiling Point | 225 °C; 177-187 °C at 220 mmHg; 127-135 °C at 25 mmHg; 110-112 °C at 10 mmHg | [5][6][7] |

| Density | 0.97 g/cm³ | [7] |

| Refractive Index | 1.4220 | [7] |

| Flash Point | > 100 °C / > 212 °F | [4] |

| Solubility | Immiscible in water. | [4] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the alkylation of diethyl malonate with isobutyl bromide.[5] This reaction is a classic example of a malonic ester synthesis.

Detailed Experimental Protocol

The following protocol is based on established procedures for the synthesis of this compound.

Materials and Equipment:

-

Reactants: Sodium metal, absolute ethanol, diethyl malonate, isobutyl bromide.[6]

-

Solvents & Reagents: Chloroform, water, anhydrous sodium sulfate.[6]

-

Equipment: Round-bottom flask (three-necked), reflux condenser, dropping funnel, heating mantle, distillation apparatus, separatory funnel.

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, dissolve 5.75 g (0.25 mol) of sodium metal in 150 mL of absolute ethanol under a nitrogen atmosphere. The flask may need to be cooled in a water bath during this exothermic reaction.[6]

-

Enolate Formation: To the resulting sodium ethoxide solution, add 39 mL (0.250 mol) of diethyl malonate while cooling the mixture.[6]

-

Alkylation: Add 24 mL (0.250 mol) of isobutyl bromide to the solution.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain it for 14 hours under a nitrogen atmosphere.[6]

-

Work-up: After reflux, evaporate the ethanol under reduced pressure. The remaining residue is then partitioned between chloroform and water.[6]

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[6] The reported yield for this method is 88%.[6]

Chemical Reactivity

The reactivity of this compound is centered around its ester functional groups and the alpha-carbon.

-

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield isobutylmalonic acid.[5]

-

Further Alkylation: The remaining acidic proton on the alpha-carbon can be removed by a strong base, allowing for a second alkylation reaction to introduce another substituent.

-

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.[5]

Synthesis Pathway

The following diagram illustrates the synthesis of this compound from diethyl malonate.

Caption: Synthesis of this compound via malonic ester synthesis.

References

- 1. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. chembk.com [chembk.com]

Diethyl Isobutylmalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 10203-58-4

Chemical Formula: C₁₁H₂₀O₄

Molecular Weight: 216.27 g/mol

This in-depth technical guide provides a comprehensive overview of diethyl isobutylmalonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactions, and applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 10203-58-4 | [1] |

| Molecular Formula | C₁₁H₂₀O₄ | [2] |

| Molecular Weight | 216.27 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Boiling Point | 110-112 °C at 10 mmHg; 127-135 °C at 25 mmHg | [3] |

| IUPAC Name | diethyl 2-(2-methylpropyl)propanedioate | [1] |

| Synonyms | Diethyl 2-isobutylmalonate, Isobutylmalonic acid diethyl ester | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate with an isobutyl halide.[3][4] This reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the alkylation of diethyl malonate.[3][4]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Diethyl malonate

-

Sodium metal or sodium ethoxide

-

Absolute ethanol

-

Isobutyl bromide

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.6 g, 70.5 mmol) in absolute ethanol (30 mL) with magnetic stirring. This step should be performed under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (11.3 mL, 70.5 mmol) dropwise. The mixture is then heated to reflux for 1.5 hours to ensure complete formation of the enolate.[4]

-

Alkylation: After cooling the solution, add isobutyl bromide (19.3 g, 142 mmol) dropwise. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a developing agent of ethyl acetate:n-hexane (1:4).[4]

-

Work-up: Upon completion of the reaction, cool the mixture and adjust the pH to acidic with a dilute HCl solution. Dilute the mixture with distilled water (20 mL) and extract the organic phase with ethyl acetate (3 x 20 mL).[4]

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:10) to yield pure this compound as a colorless oily liquid.[4] A reported yield for this method is 50.1%.[4]

Key Reactions of this compound

This compound is a versatile intermediate that can undergo several important reactions, primarily centered around the ester functionalities and the active methylene proton.

Hydrolysis to Isobutylmalonic Acid

One of the most common applications of this compound is its hydrolysis to isobutylmalonic acid, which is a precursor for various pharmaceutical compounds.[4]

Experimental Protocol: Hydrolysis of this compound

This protocol describes the basic hydrolysis of this compound to isobutylmalonic acid.[4]

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

This compound

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl, 12M)

-

Diethyl ether

-

Toluene

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (117.3 g, 542 mmol) in ethanol (500 mL). To this, add a solution of potassium hydroxide (125 g) dissolved in water (1000 cm³).[4]

-

Hydrolysis: Heat the resulting mixture to reflux for 5 hours.[4]

-

Work-up: After reflux, evaporate the ethanol and any methanol formed. Add water (1000 cm³) to the residue and acidify to pH 1.0 with 12M HCl.[4]

-

Extraction: Extract the isobutylmalonic acid with diethyl ether (4 x 500 mL).[4]

-

Isolation: Combine the ether extracts and evaporate the solvent. To the residue, add toluene (300 mL) and evaporate again to remove any remaining water. The resulting product is isobutylmalonic acid.[4]

Spectroscopic Data

The characterization of this compound is typically performed using a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance):

A representative ¹H NMR spectrum of this compound shows characteristic signals for the ethyl and isobutyl groups.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.20 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| 3.41 | Triplet (t) | 1H | -CH(COOEt)₂ |

| 1.80 | Triplet (t) | 2H | -CH₂-CH(CH₃)₂ |

| 1.57 | Multiplet (m) | 1H | -CH₂-CH (CH₃)₂ |

| 1.27 | Triplet (t) | 6H | -O-CH₂-CH₃ |

| 0.92 | Doublet (d) | 6H | -CH( CH₃ )₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6]

IR (Infrared) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands for the ester carbonyl groups.[2]

| Wavenumber (cm⁻¹) | Description |

| ~1730-1750 | C=O stretch (ester) |

| ~1000-1300 | C-O stretch (ester) |

| ~2870-2960 | C-H stretch (alkane) |

Mass Spectrometry:

Mass spectrometry data can be used to confirm the molecular weight and fragmentation pattern of the compound.[1][2]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary role is as a precursor to isobutylmalonic acid and other substituted malonic esters, which are then incorporated into more complex drug molecules.[4] While this compound itself does not have a known direct biological activity, its derivatives are of significant interest. For instance, isovaleric acid esters, which can be conceptually derived from isobutylmalonic acid, have been investigated for their biological activities. Furthermore, various malonic acid derivatives have been studied as potent inhibitors of enzymes such as CD73, which is a target in cancer immunotherapy.[7]

The malonic ester synthesis, for which this compound is a key reagent, is a versatile method for the preparation of a wide range of carboxylic acids and their derivatives, many of which are intermediates in the synthesis of pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(10203-58-4) 13C NMR spectrum [chemicalbook.com]

- 7. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

Synthesis of Diethyl Isobutylmalonate from Diethyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl isobutylmalonate from diethyl malonate. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and a mechanistic overview of the reaction.

Introduction

The alkylation of diethyl malonate is a cornerstone of organic synthesis, providing a versatile pathway to a wide array of substituted malonic esters. These esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. This guide focuses specifically on the synthesis of this compound, a process achieved through the reaction of diethyl malonate with an isobutyl halide in the presence of a strong base. The most common and effective base for this transformation is sodium ethoxide, which deprotonates the acidic α-carbon of diethyl malonate to form a resonance-stabilized enolate. This potent nucleophile then undergoes a substitution reaction with the isobutyl halide.

Reaction Mechanism and Principles

The synthesis of this compound from diethyl malonate is a classic example of a malonic ester synthesis, which proceeds via a three-step mechanism:

-

Deprotonation: Sodium ethoxide (NaOEt), a strong base, abstracts an acidic α-hydrogen from diethyl malonate. This deprotonation is facilitated by the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[1]

-

Nucleophilic Attack (SN2 Reaction): The generated resonance-stabilized enolate ion is a strong nucleophile. It attacks the electrophilic carbon of isobutyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming a new carbon-carbon bond.[2][3]

-

Work-up and Purification: Following the reaction, a series of work-up steps are performed to isolate and purify the desired this compound.

Careful control of stoichiometry is crucial to minimize the formation of the dialkylated byproduct, diethyl diisobutylmalonate.[4] Using a 1:1 molar ratio of diethyl malonate to the alkylating agent is recommended.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound and related alkylated malonates.

Table 1: Reagent Quantities and Yields

| Diethyl Malonate (mol) | Sodium (mol) | Absolute Ethanol (mL) | Isobutyl Bromide (mol) | Product Yield (%) | Reference |

| 0.250 | 0.25 | 150 | 0.250 | 88 | [5] |

| 2.00 | 2.00 | 1000 | 2.00 | ~10% purity in 357g crude | [6] |

| 70.5 mmol | 70.5 mmol | 30 | 142 mmol | 50.1 | [6] |

Table 2: Reaction Conditions and Physical Properties

| Reaction Time (hours) | Reflux Temperature (°C) | Boiling Point (°C) | Pressure (mm Hg) | Reference |

| 14 | Not specified | 127-135 | 25 | [5] |

| 5 | Not specified | 177-187 | 220 | [6] |

| 1.5 (reflux), then heated to reflux | Not specified | Not specified | Not specified | [6] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: High-Yield Synthesis of this compound[5]

Materials:

-

Sodium metal (5.75 g, 0.25 mol)

-

Absolute Ethanol (150 mL)

-

Diethyl malonate (39 mL, 0.250 mol)

-

Isobutyl bromide (24 mL, 0.250 mol)

-

Chloroform

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a condenser and under a nitrogen atmosphere, dissolve sodium metal (5.75 g) in absolute ethanol (150 mL). The reaction is exothermic and should be cooled in a water bath.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (39 mL) with cooling.

-

Alkylation: Add isobutyl bromide (24 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 14 hours.

-

Work-up:

-

Remove the ethanol by evaporation under reduced pressure.

-

Partition the residue between chloroform and water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Evaporate the solvent from the dried organic layer.

-

Distill the residue under reduced pressure to yield this compound as a colorless liquid (47.2 g, 88% yield).

-

Boiling Point: 127-135 °C at 25 mm Hg.[5]

-

Protocol 2: Alternative Synthesis and Purification[6]

Materials:

-

Sodium metal wire (1.6 g, 70.5 mmol)

-

Absolute Ethanol (30 mL)

-

Diethyl malonate (11.3 mL, 70.5 mmol)

-

Isobutyl bromide (19.3 g, 142 mmol)

-

Hydrochloric acid solution

-

Distilled water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Ethoxide: In a 100 mL three-necked flask, slowly add metallic sodium wire (1.6 g) to absolute ethanol (30 mL) with magnetic stirring until fully dissolved.

-

Enolate Formation: Add diethyl malonate (11.3 mL) dropwise to the sodium ethoxide solution and reflux the mixture for 1.5 hours.

-

Alkylation: After cooling the solution, add isobutyl bromide (19.3 g) dropwise under dark conditions. Heat the mixture to reflux.

-

Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a developing agent of ethyl acetate: n-hexane = 1:4.

-

Work-up:

-

Adjust the pH of the solution to acidic with HCl solution.

-

Dilute with 20 mL of distilled water.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Separate the product by column chromatography using a mobile phase of V(ethyl acetate): V(petroleum ether) = 1:10.

-

This yields 7.5 g of colorless oily this compound (50.1% yield).

-

Mandatory Visualizations

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of this compound synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Answered: e. diethyl malonate: (1) sodium ethoxide; (2) isobutyl bromide; (3) HC1, H₂O + A IDA MUR TQ | bartleby [bartleby.com]

- 3. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of Diethyl Isobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl isobutylmalonate, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities.

Chemical Identity and Structure

-

IUPAC Name: diethyl 2-(2-methylpropyl)propanedioate[1]

-

Synonyms: Diethyl 2-isobutylmalonate, Isobutylmalonic acid diethyl ester[2]

-

Molecular Weight: 216.27 g/mol [1]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value | Reference(s) |

| Molecular Weight | 216.27 g/mol | [1][2] |

| Boiling Point | 225 °C | [3] |

| 110-112 °C at 10 mmHg | [4] | |

| 113-116 °C at 16 mmHg | [2] | |

| Density | 0.97 g/cm³ | [4][5] |

| Refractive Index | 1.4220 | [4][5] |

| Flash Point | 225 °C | [4][5] |

| Solubility | Immiscible in water. Soluble in Chloroform and Methanol (Slightly). | [5] |

| Vapor Pressure | 0.0167 mmHg at 25 °C | [5][6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory procedures.

3.1. Synthesis of this compound

This protocol describes a common method for the laboratory synthesis of this compound.

Caption: Synthesis workflow for this compound.

Protocol:

-

Sodium Ethoxide Preparation: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring.

-

Alkylation: Following the formation of the diethyl malonate enolate, add isobutyl bromide (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Work-up: After cooling, evaporate the ethanol under reduced pressure. To the residue, add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[7]

3.2. Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Secure the test tube to the thermometer and immerse them in the heating bath.

-

Heat the bath gradually and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

The boiling point is the temperature at which the stream of bubbles is rapid and continuous, and upon slight cooling, the liquid just begins to enter the capillary tube.

3.3. Determination of Density

The density of this compound can be accurately measured using a pycnometer or a digital density meter according to standard methods like ASTM D1475 or ASTM D4052.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic bath

Procedure (using a pycnometer):

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

3.4. Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (commonly 20°C or 25°C) by circulating water from the constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

3.5. Determination of Flash Point

The flash point can be determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed-Cup tester, following standard methods like ASTM D93 or ASTM D56.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

Procedure:

-

Place the sample of this compound into the test cup of the apparatus.

-

Heat the sample at a slow, constant rate while stirring.

-

At specified temperature intervals, introduce an ignition source (a small flame) into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.

3.6. Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Procedure:

-

Water Solubility: To a small test tube containing a known volume (e.g., 1 mL) of distilled water, add a small, measured amount of this compound (e.g., 0.1 mL). Shake the mixture vigorously. Observe if the substance dissolves completely, forms a separate layer (immiscible), or is partially soluble.

-

Organic Solvent Solubility: Repeat the process with other solvents such as chloroform and methanol to determine its solubility in common organic media.

Safety Information

-

Hazard Statements: May be harmful if swallowed. Causes eye irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling.

-

For detailed safety information, refer to the Safety Data Sheet (SDS).[6][8]

This guide provides essential physical property data and standardized methodologies for this compound to aid researchers and professionals in its handling, application, and development.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. prepchem.com [prepchem.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. Page loading... [guidechem.com]

- 8. store.astm.org [store.astm.org]

Spectral Analysis of Diethyl Isobutylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for diethyl isobutylmalonate, a key intermediate in pharmaceutical synthesis. The document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.20 | Quartet | 4H | 7.0 | -O-CH₂ -CH₃ |

| 3.41 | Triplet | 1H | 8.0 | -CH(CH )-CH₂- |

| 1.80 | Triplet | 2H | 7.0 | -CH-CH₂ -CH(CH₃)₂ |

| 1.57 | Multiplet | 1H | - | -CH₂-CH (CH₃)₂ |

| 1.27 | Triplet | 6H | 8.0 | -O-CH₂-CH₃ |

| 0.92 | Doublet | 6H | 7.0 | -CH( CH₃ )₂ |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Type |

| 168.9 | C=O |

| 61.3 | -O-C H₂-CH₃ |

| 51.9 | -C H(COOEt)₂ |

| 38.8 | -C H₂-CH(CH₃)₂ |

| 25.5 | -C H(CH₃)₂ |

| 22.5 | -CH(C H₃)₂ |

| 14.1 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy Data

Technique: Neat (liquid film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1468 | Medium | C-H bend (alkane) |

| 1368 | Medium | C-H bend (alkane) |

| 1250-1030 | Strong, Broad | C-O stretch (ester) |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 216 | < 5 | [M]⁺ (Molecular Ion) |

| 171 | ~ 20 | [M - OCH₂CH₃]⁺ |

| 160 | ~ 10 | [M - C₄H₈]⁺ |

| 143 | ~ 15 | [M - COOCH₂CH₃]⁺ |

| 115 | ~ 40 | [M - COOCH₂CH₃ - C₂H₄]⁺ |

| 88 | ~ 100 | [CH₃CH₂OOC=CH₂]⁺ (Base Peak) |

| 57 | ~ 50 | [C₄H₉]⁺ |

| 43 | ~ 60 | [CH(CH₃)₂]⁺ |

| 29 | ~ 70 | [CH₂CH₃]⁺ |

Experimental Protocols

The following sections detail the methodologies used for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 300 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: The carbon NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation: A single drop of neat this compound was placed between two potassium bromide (KBr) salt plates to create a thin liquid film.

-

Data Acquisition: The IR spectrum was recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. 32 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe or a gas chromatograph inlet. The sample was vaporized by heating.

-

Ionization: The gaseous sample molecules were bombarded with a beam of electrons with an energy of 70 eV.

-

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The abundance of each ion was measured, and a mass spectrum was generated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Diethyl Isobutylmalonate: A Comprehensive Technical Overview of its Synthesis, Properties, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl isobutylmalonate, a derivative of malonic acid, holds a significant place in the landscape of organic synthesis, particularly as a key intermediate in the production of various pharmaceuticals, most notably barbiturates. This technical guide provides an in-depth exploration of the discovery and history of this compound, contextualized within the broader development of the malonic ester synthesis. It offers a detailed examination of its physicochemical properties, comprehensive experimental protocols for its synthesis, and a look into its historical applications. The document is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical methodologies.

Introduction

The study of malonic esters and their derivatives is a cornerstone of modern organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. This compound, with the chemical formula C₁₁H₂₀O₄, is a specific and important member of this class of compounds. Its utility stems from the reactivity of the α-carbon, which is activated by two adjacent carbonyl groups, allowing for facile alkylation. This reactivity has been harnessed for the synthesis of a wide array of more complex molecules.

This guide will delve into the historical context that led to the synthesis of compounds like this compound, summarize its key quantitative data, provide detailed experimental procedures for its preparation, and illustrate the fundamental chemical pathways involved.

Historical Context and Discovery

While the specific individual who first synthesized this compound is not prominently documented, its discovery is intrinsically linked to the development of the malonic ester synthesis . This synthetic method, a cornerstone of organic chemistry, allows for the conversion of diethyl malonate into a variety of substituted carboxylic acids.

The foundational work on substances with "active methylene groups" (a CH₂ group flanked by two electron-withdrawing groups) was significantly advanced by the American chemist Arthur Michael in the late 19th century. In 1887, Michael published his seminal work on the addition of sodium salts of malonic esters to α,β-unsaturated carbonyl compounds, a reaction now famously known as the Michael Addition .[1] This work highlighted the synthetic potential of the enolates derived from malonic esters.

The broader utility of malonic esters for alkylation was explored by numerous chemists of that era. The synthesis of barbiturates, a class of central nervous system depressants, became a major application for alkylated malonic esters. The parent compound, barbituric acid, was first synthesized by Adolf von Baeyer in 1864.[2][3] Subsequently, the synthesis of various barbiturate derivatives was achieved through the condensation of substituted malonic esters with urea.[4][5] This created a significant demand for a wide variety of alkylated diethyl malonates, including this compound, as precursors to drugs with specific pharmacological profiles.

The general synthetic pathway to this compound is a classic example of the malonic ester synthesis, a reaction that has been a staple in organic chemistry for over a century.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and the optimization of reaction conditions.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [6] |

| Molecular Weight | 216.27 g/mol | [6] |

| CAS Number | 10203-58-4 | [7][8] |

| Appearance | Colorless to slightly pale yellow liquid/oil | [7][9] |

| Boiling Point | 225 °C (at 760 mmHg) | [10][11] |

| 110-112 °C (at 10 mmHg) | [9] | |

| 113-116 °C (at 16 mmHg) | [12] | |

| Density | 0.97 g/cm³ | [9] |

| Refractive Index | 1.4220 | [9] |

| Flash Point | 225 °C | [9] |

| Solubility | Slightly soluble in chloroform and methanol. | [9] |

Experimental Protocols

The synthesis of this compound is a standard procedure in many organic chemistry laboratories. Below are detailed experimental protocols based on established methods.

Synthesis of this compound via Malonic Ester Alkylation

This protocol details the synthesis of this compound from diethyl malonate and isobutyl bromide.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Isobutyl bromide

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Hydrochloric acid (HCl)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Report 1: General Procedure [13]

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add 46.0 g (2.00 mol) of sodium metal to 1000 cm³ of anhydrous ethanol. The reaction is exothermic and should be controlled by cooling if necessary.

-

Formation of the Enolate: Once all the sodium has reacted to form sodium ethoxide, add 320 g (2.00 mol) of diethyl malonate to the solution at room temperature. Stir the resulting mixture for 30 minutes.

-

Alkylation: Add 274 g (2.00 mol) of isobutyl bromide to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 5 hours.

-

Work-up: After cooling, evaporate the ethanol using a rotary evaporator. To the cooled residue, add 1500 ml of cold water and 500 ml of ethyl acetate.

-

Extraction and Drying: Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent from the dried organic layer. The residue can be purified by distillation to obtain this compound. A boiling point of 177-187 °C at 220 mmHg has been reported for a product containing approximately 10% this compound.[13]

Report 2: Alternative Procedure with Chromatographic Purification [13]

-

Preparation of Sodium Ethoxide: In a 100 ml three-necked flask, add 30 ml of absolute ethanol followed by the slow addition of 1.6 g (70.5 mmol) of metallic sodium.

-

Formation of the Enolate: After the sodium has completely dissolved, add 11.3 ml (70.5 mmol) of diethyl malonate dropwise. Reflux the mixture for 1.5 hours.

-

Alkylation: After cooling the solution, add 19.3 g (142 mmol) of isobutyl bromide dropwise under dark conditions. Heat the mixture to reflux.

-

Reaction Monitoring: Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a developing agent of ethyl acetate: n-hexane = 1:4.

-

Work-up: After the reaction is complete, adjust the pH of the solution to acidic using HCl solution and dilute with 20 ml of distilled water.

-

Extraction and Drying: Extract the aqueous phase with ethyl acetate (3 x 20 ml). Dry the combined organic phases with anhydrous Na₂SO₄.

-

Purification: Separate the product by column chromatography using a mobile phase of ethyl acetate: petroleum ether = 1:10. This procedure has been reported to yield 7.5 g of this compound (a 50.1% yield).[13]

Reaction Pathways and Mechanisms

The synthesis of this compound is a classic example of the malonic ester synthesis. The key steps involve the formation of a resonance-stabilized enolate followed by a nucleophilic substitution reaction.

Malonic Ester Synthesis Pathway

The overall synthetic scheme for this compound is as follows:

Caption: General workflow for the synthesis of this compound.

Hydrolysis and Decarboxylation

A common subsequent reaction for alkylated malonic esters is hydrolysis followed by decarboxylation to yield a substituted carboxylic acid. In the case of this compound, this would produce isovaleric acid.

Caption: Subsequent hydrolysis and decarboxylation of this compound.

Conclusion

This compound, while not a compound of household recognition, represents a significant molecule within the history and practice of organic synthesis. Its preparation is a classic illustration of the powerful malonic ester synthesis, a method that has been instrumental in the development of countless pharmaceuticals and other fine chemicals. This guide has provided a detailed overview of its historical context, physicochemical properties, and detailed synthetic protocols. For researchers and professionals in drug development, a thorough understanding of such fundamental building blocks and the reactions that produce them is essential for the innovation of new and improved therapeutic agents. The continued application of these foundational synthetic methods underscores their enduring importance in the chemical sciences.

References

- 1. biographicalmemoirs.org [biographicalmemoirs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 10203-58-4 [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. This compound | 10203-58-4 | KAA20358 [biosynth.com]

- 11. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]

- 12. This compound [webbook.nist.gov]

- 13. Page loading... [guidechem.com]

Diethyl isobutylmalonate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Diethyl Isobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS No. 10203-58-4). The information is compiled from safety data sheets and chemical databases to ensure researchers can work with this compound safely and effectively.

Chemical Identification and Properties

This compound is a branched-chain malonate ester primarily used as an intermediate in pharmaceutical synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-(2-methylpropyl)propanedioate | [2] |

| CAS Number | 10203-58-4 | [2][3][4] |

| Molecular Formula | C₁₁H₂₀O₄ | [1][2][4] |

| Molecular Weight | 216.27 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4] |

| Boiling Point | 225 °C | [1][4] |

| Flash Point | 103.1 °C | [3] |

| Density | 0.97 g/cm³ | [3] |

| Vapor Pressure | 0.0167 mmHg at 25°C | [3] |

| Solubility | Immiscible in water; Slightly soluble in chloroform and methanol | [3][4] |

Hazard Identification and Classification

The primary health hazard associated with this compound is acute oral toxicity.[2][3] It is classified as Harmful if swallowed.[2][3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Source:[2][3] |

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[3][5]

-

P270: Do not eat, drink or smoke when using this product.[3][5]

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P501: Dispose of contents/container in accordance with local regulations.[3][5]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Wear nitrile gloves and a flame-resistant lab coat or other impervious clothing.[1][3] Gloves should be inspected before use, and hands should be washed and dried after handling.[3]

-

Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is typically not required.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Caption: PPE Selection Workflow for Handling this compound.

Handling and Storage

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[4] Ensure adequate ventilation during use.[3] Wash hands thoroughly after handling.[3] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. | [3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists. | [3] |

| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids apart. Consult a doctor. | [3] |

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: The product is a combustible liquid.[3] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[4][6] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

-

Accidental Release Measures: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[3] Personnel should wear appropriate PPE.[3] Absorb the spill with an inert material, such as vermiculite, sand, or earth, and place it in a suitable container for disposal as hazardous waste.[1][7]

Caption: Spill Response Procedure for this compound.

Stability and Reactivity

-

Reactivity: No data available.[3]

-

Chemical Stability: The product is stable under normal storage conditions.[5]

-

Conditions to Avoid: Avoid sources of ignition.[6]

-

Incompatible Materials: Strong acids, bases, and oxidizing agents.[5][6]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] The primary known toxicological effect is from oral ingestion.

Table 4: Acute Toxicity Data

| Route | Classification | Endpoint | Finding | Source(s) |

| Oral | Category 4 | LD50 | Harmful if swallowed | [2][3] |

| Inhalation | Not Classified | - | No data available | [3] |

| Dermal | Not Classified | - | No data available | [3] |

| Skin Corrosion/Irritation | Not Classified | - | No data available | [3] |

| Serious Eye Damage/Irritation | Not Classified | - | No data available | [3] |

Experimental Protocols

Detailed toxicological studies for this compound are not publicly available. However, the classification of "Acute Toxicity, Oral, Category 4" is typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Methodology for OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This protocol is cited as a representative method for determining the acute oral toxicity classification of a chemical.

-

Objective: To identify a dose that causes signs of toxicity but not mortality. This allows for classification and labeling with a high degree of accuracy while minimizing the use of animals.

-

Principle: The test involves administering the substance in a stepwise procedure using a set of defined doses (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on existing information about the substance.

-

Procedure:

-

A single animal (typically a female rat) is dosed at the selected starting level.

-

The animal is observed for signs of toxicity for up to 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.

-

Outcome of the Sighting Study:

-

If the animal dies, the main study is conducted at a lower dose level.

-

If the animal shows clear signs of toxicity, the main study is conducted at the same dose level.

-

If the animal shows no signs of toxicity, the next higher dose level is used for the next animal.

-

-

-

Main Study:

-

Once the toxic dose range is identified, four additional animals are dosed at that level.

-

The number of animals showing signs of toxicity determines the GHS classification. For Category 4 ("Harmful if swallowed"), this typically corresponds to the 300 mg/kg dose level causing toxicity but not mortality in the majority of animals.

-

-

Data Analysis: The results are evaluated based on mortality and evidence of substance-related toxicity. This leads to a definitive GHS classification and the associated hazard statements.

References

- 1. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]

- 2. This compound | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

An In-depth Technical Guide on the Solubility of Diethyl Isobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl isobutylmalonate, a key intermediate in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and for formulation in various applications, including pharmaceuticals.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10203-58-4 |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol [1] |

| Appearance | Clear, colorless to pale yellow oil/liquid |

| Boiling Point | 110-112°C at 10 mmHg |

| Density | 0.97 g/cm³ |

Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a moderately polar molecule due to the presence of two ester functional groups. However, the isobutyl and ethyl groups contribute to its nonpolar character. This dual nature dictates its solubility in various organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. The following table summarizes the available qualitative and estimated quantitative solubility information. For comparison, data for the related compound diethyl butylmalonate is also included where available.

| Solvent | Chemical Formula | Solubility of this compound | Temperature (°C) | Notes |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | |

| Ethanol | C₂H₅OH | Soluble (Estimated) | Not Specified | Generally good solubility is expected based on the behavior of similar malonate esters. |

| Diethyl Ether | (C₂H₅)₂O | Soluble (Estimated) | Not Specified | Generally good solubility is expected based on the behavior of similar malonate esters. |

| Acetone | C₃H₆O | Soluble (Estimated) | Not Specified | Generally good solubility is expected based on the behavior of similar malonate esters. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble (Estimated) | Not Specified | A related compound, diethyl butylmalonate, is soluble at 100 mg/mL. |

| Water | H₂O | Insoluble (Estimated) | 20 | Malonate esters generally have very limited solubility in water. |

Qualitative Solubility Observations

Based on the principles of chemical interactions, this compound is expected to be soluble in a range of non-polar to moderately polar organic solvents. Its solubility is predicted to be lower in highly polar solvents and negligible in water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol can be adapted for both qualitative and quantitative measurements. For aqueous solubility determination, standardized methods such as ASTM E1148 can be consulted.[2]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Calibrated positive displacement pipettes or microsyringes

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

-

Syringe filters (solvent-compatible, e.g., 0.22 µm)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The excess solute should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solute to settle.

-

If necessary, centrifuge the vials at the same temperature to facilitate the separation of the undissolved solute.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the respective solvent with known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of a compound in a given solvent.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally under the conditions of interest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Isobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of diethyl isobutylmalonate, a valuable intermediate in pharmaceutical synthesis, notably for the production of isobutyl malonic acid.[1] The primary synthetic route involves the alkylation of diethyl malonate with isobutyl bromide, a classic example of malonic ester synthesis.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction (SN2). Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide to form a new carbon-carbon bond, yielding this compound.

Experimental Protocols

Two representative protocols are detailed below, offering slight variations in scale, reaction time, and purification methods.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from established laboratory procedures for the alkylation of diethyl malonate.[2]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Isobutyl bromide

-

Chloroform (or other suitable extraction solvent like ethyl acetate)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 5.75 g (0.25 mol) of sodium metal in 150 mL of absolute ethanol. This reaction is exothermic and should be performed with caution, cooling the flask in a water bath if necessary. Ensure the setup is protected from atmospheric moisture.

-

Formation of the Enolate: Once all the sodium has reacted to form sodium ethoxide, add 39 mL (0.250 mol) of diethyl malonate dropwise to the solution while cooling the flask in a water bath. Stir the resulting mixture.

-

Alkylation: To the solution of the diethyl malonate enolate, add 24 mL (0.250 mol) of isobutyl bromide.

-

Reaction: Heat the mixture to reflux and maintain reflux for 14 hours under a nitrogen atmosphere.[2]

-

Work-up:

-

After the reflux period, remove the ethanol using a rotary evaporator.

-

Partition the residue between chloroform and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

-

Purification: Evaporate the solvent from the dried organic layer. Purify the resulting residue by vacuum distillation to obtain this compound as a colorless liquid.[2]

Protocol 2: Alternative Work-up and Purification

This protocol provides an alternative work-up and purification method which may be suitable depending on the available equipment and desired purity.[1]

Materials and Equipment:

-

Same as Protocol 1, with the addition of:

-

Ethyl acetate

-

n-Hexane or petroleum ether

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL three-necked flask, add 30 mL of absolute ethanol followed by the slow addition of 1.6 g (70.5 mmol) of metallic sodium.

-

Enolate Formation: After the sodium has completely dissolved, add 11.3 mL (70.5 mmol) of diethyl malonate dropwise. Heat the mixture to reflux for 1.5 hours.[1]

-

Alkylation: Cool the solution and then add 19.3 g (142 mmol) of isobutyl bromide dropwise under dark conditions. Heat the mixture to reflux.[1]

-

Reaction Monitoring: Monitor the reaction progress using TLC with a developing agent of ethyl acetate: n-hexane (1:4).[1]

-

Work-up:

-

After the reaction is complete, adjust the pH of the solution to acidic with an HCl solution.

-

Dilute the mixture with 20 mL of distilled water.

-

Extract the aqueous phase three times with 20 mL portions of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification: After filtering off the drying agent, concentrate the solution and purify the product by column chromatography using a mobile phase of ethyl acetate: petroleum ether (1:10). This will yield this compound as a colorless oily liquid.[1]

Data Presentation

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | ||

| Diethyl Malonate | 0.250 mol | 70.5 mmol |

| Sodium | 0.25 mol | 70.5 mmol |

| Isobutyl Bromide | 0.250 mol | 142 mmol |

| Reaction Conditions | ||

| Reflux Time | 14 hours[2] | Monitored by TLC[1] |

| Product Information | ||

| Yield | 88%[2] | 50.1%[1] |

| Physical Appearance | Colorless liquid[2] | Colorless oily liquid[1] |

| Boiling Point | 127°-135° C (25 mm Hg)[2] | Not reported |

| Characterization Data | ||

| ¹H NMR (300 MHz, CDCl₃) | δ 4.20 (q, J=7 Hz, 4H), 3.41 (t, J=8 Hz, 1H), 1.80 (t, J=7 Hz, 2H), 1.57 (m, 1H), 1.27 (t, J=8 Hz, 6H), 0.92 (d, J=7 Hz, 6H)[2] | Not reported |

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Key steps in the this compound synthesis mechanism.

References

Application Notes and Protocols for the Alkylation of Diethyl Isobutylmalonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the alkylation of diethyl isobutylmalonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] The protocols outlined below are based on established methodologies and are intended to serve as a comprehensive guide for laboratory synthesis.

Reaction Overview

The alkylation of this compound follows a classic malonic ester synthesis pathway.[2][3] The process involves the deprotonation of the α-carbon of diethyl malonate with a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction to yield the alkylated product.[2][3] Sodium ethoxide is a commonly used base for this transformation as it avoids potential transesterification side reactions.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from two reported procedures for the synthesis of this compound.

| Parameter | Report 1[1] | Report 2[1] |

| Starting Materials | ||

| Diethyl Malonate | 320 g (2.00 mol) | 11.3 mL (70.5 mmol) |

| Sodium | 46.0 g (2.00 mol) | 1.6 g (70.5 mmol) |

| Anhydrous Ethanol | 1000 cm³ | 30 mL |

| Isobutyl Bromide | 274 g (2.00 mol) | 19.3 g (142 mmol) |

| Reaction Conditions | ||

| Enolate Formation | Stirred at room temperature for 30 minutes | Refluxed for 1.5 hours |

| Alkylation | Refluxed for 5 hours | Heated to reflux |

| Work-up & Purification | ||

| Solvents | Water, Ethyl Acetate | Ethyl Acetate, Distilled Water |

| Drying Agent | Na₂SO₄ | Anhydrous Na₂SO₄ |

| Purification Method | Distillation | Column Chromatography |

| Product Information | ||

| Product | This compound (colorless liquid) | This compound (colorless oily liquid) |

| Yield | 357 g (containing ~10% product) | 7.5 g (50.1%) |

| Boiling Point | 177-187 °C / 220 mmHg | Not Reported |

Experimental Protocols

Below are two detailed protocols for the alkylation of this compound.

Protocol 1: Large-Scale Synthesis

This protocol is adapted from a procedure for a 2.00 molar scale reaction.[1]

Materials:

-

Diethyl malonate (320 g, 2.00 mol)

-

Sodium metal (46.0 g, 2.00 mol)

-

Anhydrous ethanol (1000 cm³)

-

Isobutyl bromide (274 g, 2.00 mol)

-

Cold water (1500 mL)

-

Ethyl acetate (500 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (46.0 g) to anhydrous ethanol (1000 cm³).

-

Once the sodium has completely dissolved, add diethyl malonate (320 g) to the sodium ethoxide solution at room temperature.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (274 g) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

After reflux, remove the ethanol by evaporation under reduced pressure.

-

To the cooled residue, add cold water (1500 mL) and ethyl acetate (500 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the organic layer by evaporation.

-

Purify the residue by distillation to obtain this compound.

Protocol 2: Small-Scale Synthesis with Chromatographic Purification

This protocol is suitable for a smaller scale reaction (70.5 mmol) and utilizes column chromatography for purification.[1]

Materials:

-

Diethyl malonate (11.3 mL, 70.5 mmol)

-

Sodium metal wire (1.6 g, 70.5 mmol)

-

Absolute ethanol (30 mL)

-

Isobutyl bromide (19.3 g, 142 mmol)

-

Hydrochloric acid (HCl) solution

-

Distilled water (20 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

100 mL three-necked flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

TLC plates and developing chamber

-

Separatory funnel

-

Column chromatography setup

Procedure:

-

In a 100 mL three-necked flask containing absolute ethanol (30 mL), slowly add metallic sodium wire (1.6 g) with magnetic stirring until fully dissolved.

-

Add diethyl malonate (11.3 mL) dropwise to the sodium ethoxide solution.

-

Heat the mixture to reflux for 1.5 hours.

-

After cooling the solution, add isobutyl bromide (19.3 g) dropwise under dark conditions.

-

Heat the mixture to reflux. Monitor the reaction progress by TLC (developing agent: ethyl acetate: n-hexane = 1:4).

-

Upon completion, adjust the pH of the solution to acidic with HCl solution.

-

Dilute the mixture with distilled water (20 mL).

-

Extract the organic phase with ethyl acetate (3 x 20 mL).

-

Dry the combined organic extracts with anhydrous Na₂SO₄.

-

Purify the product by column chromatography using a solvent system of ethyl acetate and petroleum ether (1:10) to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the alkylation of this compound.

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols: Hydrolysis of Diethyl Isobutylmalonate to Isobutylmalonic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the hydrolysis of diethyl isobutylmalonate, a key synthetic transformation for the production of isobutylmalonic acid. Isobutylmalonic acid is a valuable building block in the synthesis of various pharmaceutical compounds. These application notes detail the chemical background, a validated experimental protocol, and expected outcomes. The protocol is presented with clarity and precision to ensure reproducibility for researchers in organic synthesis and drug development.

Introduction

The hydrolysis of malonic esters is a fundamental reaction in organic chemistry, enabling the conversion of dialkyl malonates to their corresponding dicarboxylic acids.[1][2][3] This process is a critical step in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[1][2] The saponification of this compound, followed by acidification, yields isobutylmalonic acid. This reaction proceeds by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbons, leading to the formation of a carboxylate salt, which is subsequently protonated.